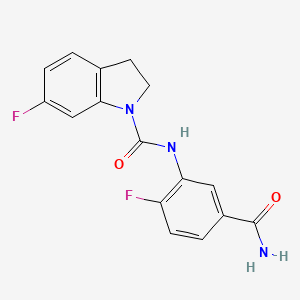![molecular formula C24H27NO3S B7431476 N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide](/img/structure/B7431476.png)
N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide, also known as CCSB, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide is not fully understood, but it is believed to involve the inhibition of protein kinases and other enzymes involved in signaling pathways. N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide has been shown to inhibit the activity of several protein kinases, including Akt, mTOR, and IKKβ. It has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of intracellular proteins.
Biochemical and Physiological Effects:
N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide has also been shown to inhibit cell proliferation and migration, which are important processes in cancer progression. In addition, N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide has been shown to have anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide is its specificity for certain signaling pathways and enzymes. This allows researchers to study the effects of inhibiting specific pathways or enzymes on cellular processes. However, one limitation of N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide. One area of research is the development of more potent and selective inhibitors based on the structure of N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide treatment. Additionally, the potential therapeutic applications of N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide in autoimmune disorders and other diseases should be further explored.
Synthesemethoden
The synthesis of N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide involves several steps. The starting material is 3-(2-methylphenyl)cyclobutanone, which is converted to 3-(2-methylphenyl)cyclobutanecarboxylic acid. The acid is then converted to the corresponding acid chloride, which is reacted with N-cyclopropyl-4-cyclopropylsulfonylaniline to yield N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide. The overall yield of the synthesis is approximately 20%.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide has been extensively studied in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide has also been shown to inhibit the activity of several signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. In addition, N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune disorders.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3S/c1-16-4-2-3-5-23(16)18-14-20(15-18)25(19-8-9-19)24(26)17-6-10-21(11-7-17)29(27,28)22-12-13-22/h2-7,10-11,18-20,22H,8-9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTDNGFHJNBEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(C2)N(C3CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-yl)pyrazine-2-carboxamide](/img/structure/B7431401.png)
![N-[3-(1-methyltriazol-4-yl)phenyl]pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7431411.png)
![4-bromo-N-[2-[4-(4-bromo-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-3-methoxybenzenesulfonamide](/img/structure/B7431421.png)
![N-[(1-benzylazetidin-2-yl)methyl]-6-methyl-1-benzothiophene-3-carboxamide](/img/structure/B7431435.png)
![N-[[1-(1,3-thiazol-2-ylmethyl)azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431439.png)
![N-[[1-(1,3-thiazol-4-ylmethyl)azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431453.png)
![N-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431454.png)
![N-[[1-[(5-methyl-1,3-oxazol-2-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431465.png)
![N-[1-[(3-fluorophenyl)methyl]cyclobutyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7431466.png)

![2-[(3,4-dichlorophenyl)methyl]-N-[(1-methyl-5-oxopyrrolidin-2-yl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431482.png)

![6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7431509.png)
